Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
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Description
Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H20N2O5S and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate involves complex chemical processes that yield various isoquinoline derivatives with potential biological activities. These synthetic routes often aim at introducing modifications to the core structure to enhance biological activity or reduce toxicity (Yavari, Hossaini, & Sabbaghan, 2006).
Biological Activities and Applications
Compounds structurally related to this compound have been evaluated for a range of biological activities. For instance, derivatives of isoquinoline have shown antitumor activities in vitro, suggesting their potential in cancer therapy (Liu, Lin, Penketh, & Sartorelli, 1995). Additionally, some compounds exhibit antimicrobial properties, indicating their usefulness in combating infections caused by various pathogens (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Potential Therapeutic Applications
The exploration of isoquinoline derivatives extends to their potential as therapeutic agents. Research on these compounds includes the study of their mechanisms of action, such as inhibiting specific enzymes or interacting with biological targets, which could lead to new treatments for diseases like cancer and microbial infections (Riadi et al., 2021).
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-4-30-23(29)18-12(2)13(3)31-20(18)24-17(26)11-25-21(27)15-9-5-7-14-8-6-10-16(19(14)15)22(25)28/h5-10H,4,11H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUUXBMQTLZANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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